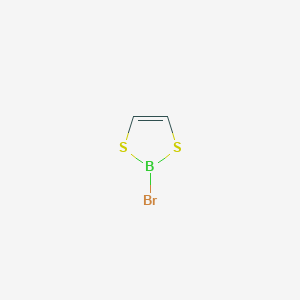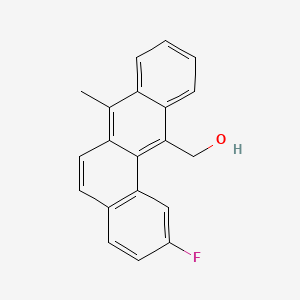
Benz(a)anthracene-12-methanol, 2-fluoro-7-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz(a)anthracene-12-methanol, 2-fluoro-7-methyl- is a polycyclic aromatic hydrocarbon derivative. This compound is characterized by its complex structure, which includes a benz(a)anthracene core substituted with a methanol group at the 12th position, a fluorine atom at the 2nd position, and a methyl group at the 7th position. Polycyclic aromatic hydrocarbons are known for their presence in fossil fuels and their formation during the incomplete combustion of organic matter .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-12-methanol, 2-fluoro-7-methyl- typically involves multi-step organic reactions One common approach is the Friedel-Crafts alkylation of benz(a)anthracene with appropriate alkyl halides in the presence of a Lewis acid catalyst such as aluminum chlorideThe fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Benz(a)anthracene-12-methanol, 2-fluoro-7-methyl- undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: The compound can undergo reduction reactions, such as the reduction of the fluorine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium dichromate, and osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, sulfuric acid, and Selectfluor.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of de-fluorinated products.
Substitution: Formation of nitro or sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
Benz(a)anthracene-12-methanol, 2-fluoro-7-methyl- has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and cellular components.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer activity, due to its structural similarity to other bioactive polycyclic aromatic hydrocarbons.
Mecanismo De Acción
The mechanism of action of Benz(a)anthracene-12-methanol, 2-fluoro-7-methyl- involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to potential mutagenic or carcinogenic effects. It can also interact with enzymes, altering their activity and affecting cellular processes. The presence of the fluorine atom enhances its reactivity and ability to form stable complexes with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Benz(a)anthracene: A parent compound without the methanol, fluorine, and methyl substituents.
7,12-Dimethylbenz(a)anthracene: A similar compound with two methyl groups at the 7th and 12th positions.
7-Methylbenz(a)anthracene: A compound with a single methyl group at the 7th position.
Uniqueness
Benz(a)anthracene-12-methanol, 2-fluoro-7-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methanol group enhances its solubility and reactivity, while the fluorine atom increases its stability and ability to form strong interactions with biological targets. The methyl group at the 7th position further modifies its chemical behavior, making it a valuable compound for various research applications .
Propiedades
Número CAS |
78971-92-3 |
|---|---|
Fórmula molecular |
C20H15FO |
Peso molecular |
290.3 g/mol |
Nombre IUPAC |
(2-fluoro-7-methylbenzo[a]anthracen-12-yl)methanol |
InChI |
InChI=1S/C20H15FO/c1-12-15-4-2-3-5-17(15)19(11-22)20-16(12)9-7-13-6-8-14(21)10-18(13)20/h2-10,22H,11H2,1H3 |
Clave InChI |
XWCJLBRXSGTDSS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)CO)C=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


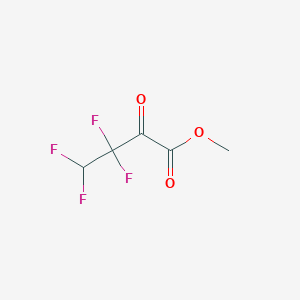

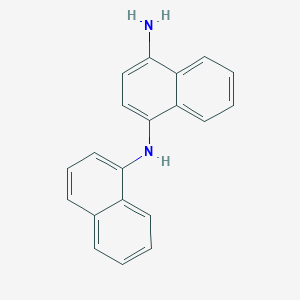
![3,4-Dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14445134.png)
![7-Oxabicyclo[4.1.0]hept-3-ene-1-carbaldehyde](/img/structure/B14445146.png)
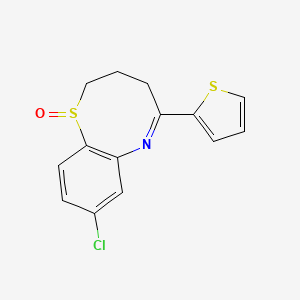
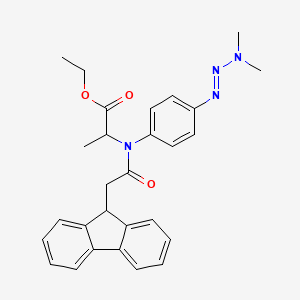


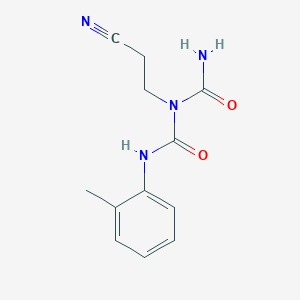
![(5R,5aR,8aR,9R)-9-[3,5-dimethoxy-4-(3-methylbutoxy)phenyl]-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B14445162.png)
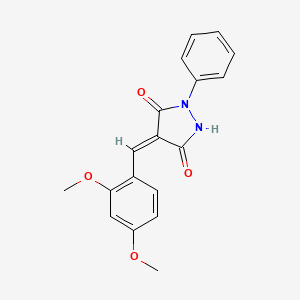
silane](/img/structure/B14445172.png)
